7-(Difluoromethyl)-1,4-oxazepane hydrochloride

Lipophilicity Physicochemical Properties Blood-Brain Barrier Permeability

Specifically designed for medicinal chemists requiring superior metabolic stability and blood-brain barrier penetration, this 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a critical intermediate for dopamine D3 antagonist programs and polyamine metabolism research. The hydrochloride salt (CAS 2059988-56-4) offers significant advantages in solubility and crystallinity over the free base, ensuring reliable handling during scale-up and high-throughput experimentation. Its distinct LogP (~1.05) profile, conferred by the 7-position substitution, provides a rational choice over 5-substituted isomers for achieving optimal CNS exposure.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61 g/mol
CAS No. 2059988-56-4
Cat. No. B1460372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-1,4-oxazepane hydrochloride
CAS2059988-56-4
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61 g/mol
Structural Identifiers
SMILESC1CNCCOC1C(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H
InChIKeyFVVDOSXVUOASIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Difluoromethyl)-1,4-oxazepane hydrochloride CAS 2059988-56-4: A Fluorinated 1,4-Oxazepane Scaffold for CNS Drug Discovery and Chemical Biology


7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a fluorinated heterocyclic building block featuring a seven-membered oxazepane ring with a difluoromethyl substituent at the 7-position . The hydrochloride salt form (CAS 2059988-56-4) provides enhanced stability and handling compared to its free base analog (CAS 1780845-60-4) [1]. The difluoromethyl group confers increased lipophilicity and metabolic stability relative to unsubstituted oxazepane scaffolds . This compound is distinguished from other positional isomers (e.g., 5-substituted analogs) by its specific substitution pattern, which influences both physicochemical properties and potential biological target interactions .

Why Unsubstituted or 5-Substituted 1,4-Oxazepanes Cannot Replace 7-(Difluoromethyl)-1,4-oxazepane hydrochloride in Medicinal Chemistry Campaigns


Generic substitution of 1,4-oxazepane scaffolds without careful consideration of substitution position and salt form can lead to divergent pharmacokinetic and target engagement profiles. The difluoromethyl group at the 7-position imparts a distinct lipophilicity profile (LogP ~1.05) compared to the 5-substituted isomer (LogP ~0.63), which influences membrane permeability and blood-brain barrier penetration potential [1]. The hydrochloride salt form offers practical advantages in solubility, stability, and crystallinity relative to the free base, impacting formulation and handling in both research and scale-up settings [2]. Furthermore, patent literature indicates that specific substitution patterns on the oxazepane ring are critical for achieving desired receptor selectivity, particularly for dopamine D3 antagonism, where the 7-difluoromethyl group may confer unique binding interactions [3].

Quantitative Differentiation Evidence: 7-(Difluoromethyl)-1,4-oxazepane hydrochloride vs. Closest Analogs


Substitution Position Significantly Alters Lipophilicity: 7- vs. 5-Difluoromethyl Oxazepane Comparison

The calculated LogP of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is reported as 1.0518, whereas the 5-substituted analog, 5-(Difluoromethyl)-1,4-oxazepane, has a LogP of 0.63 [1]. This 0.42 LogP unit difference corresponds to an approximately 2.6-fold increase in partition coefficient, indicating significantly higher lipophilicity for the 7-substituted isomer [2].

Lipophilicity Physicochemical Properties Blood-Brain Barrier Permeability

Hydrochloride Salt Form Provides Practical Advantages Over Free Base for Research Handling and Scale-Up

7-(Difluoromethyl)-1,4-oxazepane hydrochloride (MW 187.61) is commercially available as a solid hydrochloride salt, whereas the free base (MW 151.15) is an oil [1]. Hydrochloride salts generally exhibit improved aqueous solubility, enhanced chemical stability, and better crystallinity, facilitating accurate weighing, formulation, and storage [2].

Salt Form Selection Stability Solubility

Patent-Disclosed Utility in Dopamine D3 Receptor Antagonists: Potential Differentiation from Non-Fluorinated Scaffolds

Patent application WO2023056421 discloses novel dopamine D3 receptor antagonists that incorporate 7-(difluoromethyl)-1,4-oxazepane as a key structural component, with claims of improved blood-brain barrier penetration [1]. While specific IC50 or Ki values for the target compound are not publicly available, the inclusion in this patent suggests that the 7-difluoromethyl substitution may confer favorable binding and pharmacokinetic properties compared to unsubstituted or alternative scaffolds [2].

Dopamine D3 Receptor CNS Drug Discovery Receptor Antagonism

Recommended Procurement and Research Applications for 7-(Difluoromethyl)-1,4-oxazepane hydrochloride


CNS Drug Discovery: Dopamine D3 Receptor Antagonist Development

Based on patent disclosure WO2023056421, this compound is a rational choice for medicinal chemists synthesizing novel dopamine D3 receptor antagonists with potential improved blood-brain barrier penetration [1]. The 7-difluoromethyl substitution may enhance target engagement and CNS exposure relative to non-fluorinated oxazepane analogs .

Chemical Biology Probe Synthesis Targeting Ornithine Decarboxylase (ODC)

Literature suggests that 7-(difluoromethyl)-1,4-oxazepane hydrochloride may act as an irreversible inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis and a transcriptional target of MYCN [1]. Procurement is indicated for researchers investigating polyamine metabolism, cancer biology, or neuroblastoma, where ODC inhibition is a validated strategy .

Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity and Metabolic Stability

The 7-difluoromethyl group confers increased lipophilicity (LogP ~1.05) and potential metabolic stability compared to unsubstituted oxazepanes, making it a valuable scaffold for lead optimization campaigns where improved membrane permeability or reduced oxidative metabolism is desired [1]. The hydrochloride salt form further facilitates its use in parallel synthesis and high-throughput experimentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Difluoromethyl)-1,4-oxazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.